1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one
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Overview
Description
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound with a complex structure that includes a phenylsulfonyl group, a phenyl group, and a 4-methylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)propan-1-one: A simpler analog without the phenylsulfonyl group.
1-(4-Methoxyphenyl)-3-phenylpropan-1-one: Contains a methoxy group instead of a methyl group.
1-(4-Fluorophenyl)-3-phenylpropan-1-one: Contains a fluorine atom on the aromatic ring.
Uniqueness
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3S/c1-17-12-14-18(15-13-17)21(23)16-22(19-8-4-2-5-9-19)26(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDYNRRPMVACDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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